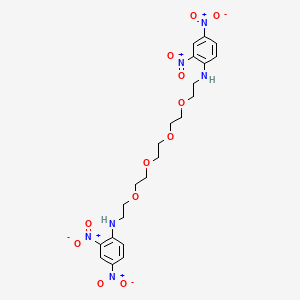

N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine

CAS No.:

Cat. No.: VC18869779

Molecular Formula: C22H28N6O12

Molecular Weight: 568.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H28N6O12 |

|---|---|

| Molecular Weight | 568.5 g/mol |

| IUPAC Name | N-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |

| Standard InChI | InChI=1S/C22H28N6O12/c29-25(30)17-1-3-19(21(15-17)27(33)34)23-5-7-37-9-11-39-13-14-40-12-10-38-8-6-24-20-4-2-18(26(31)32)16-22(20)28(35)36/h1-4,15-16,23-24H,5-14H2 |

| Standard InChI Key | ZGBNEUQNYGZQOE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine is a complex organic compound with a distinctive molecular structure. It features a tetraoxatetradecane backbone with two 2,4-dinitrophenyl groups attached to the nitrogen atoms at the first and fourteenth positions. This unique arrangement contributes to its specific chemical reactivity and potential applications in research and industrial settings.

-

Molecular Formula:

-

Molecular Weight: Approximately 496.43 g/mol

Structural Features

The compound consists of:

-

A tetraoxatetradecane backbone, which includes multiple oxygen atoms that contribute to hydrogen bonding and hydrolysis susceptibility.

-

Dinitrophenyl groups, known for their electrophilic properties, which enable interactions with nucleophiles.

These features make the compound reactive in various chemical environments and suitable for specialized applications.

Synthesis Pathway

The synthesis of this compound typically involves a multi-step organic reaction sequence:

-

Preparation of the tetraoxatetradecane backbone.

-

Coupling of dinitrophenyl groups to the terminal nitrogen atoms.

-

Purification through recrystallization or chromatographic methods.

Detailed reaction conditions and reagents depend on the desired yield and purity.

Applications

N1,N14-Bis(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecane-1,14-diamine has several potential applications:

-

Biomolecular Interaction Studies: It exhibits selective binding with proteins and nucleic acids due to its structural features.

-

Chemical Research: Its reactivity is leveraged in studying nucleophilic substitution mechanisms.

-

Therapeutic Exploration: Preliminary studies suggest potential for therapeutic use based on binding affinity with biological targets.

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| N1,N14-Bis(2,4-dinitrophenyl)... | Tetraoxatetradecane backbone | Long chain with dinitrophenyl groups for reactivity |

| 3,6-Dioxaoctanediamine | Shorter chain | Fewer oxygen atoms |

| Bis(2-nitrophenyl) oxalate | Similar dinitrophenyl groups | Used as a reagent |

Research Findings

Studies on this compound have revealed:

-

Binding Affinity: Selective interactions with biomolecules suggest potential therapeutic relevance.

-

Chemical Stability: Stable under neutral conditions but reactive in acidic or basic environments.

-

Analytical Techniques Used:

-

Nuclear Magnetic Resonance (NMR)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume